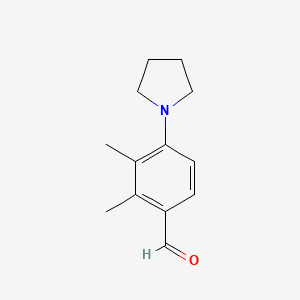

2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-11(2)13(6-5-12(10)9-15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRPZWHGMAXUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)N2CCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS 879047-56-0)

[1][2]

Executive Summary

2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS 879047-56-0) is a specialized heterocyclic building block characterized by a donor-acceptor electronic push-pull system.[1] The molecule features an electron-rich pyrrolidine moiety at the para position relative to an electron-withdrawing formyl group, stabilized by a sterically congested 2,3-dimethyl core.[1][2]

This structural motif renders the compound highly valuable in two primary domains:

-

Medicinal Chemistry: As a pharmacophore precursor for kinase inhibitors, DHFR inhibitors, and antimicrobial hydrazones, where the pyrrolidine ring modulates lipophilicity and the aldehyde serves as a "warhead" for diversification.[2]

-

Material Science: As a D-π-A (Donor-π-Acceptor) intermediate for organic electronics and fluorescent probes, utilizing the internal charge transfer (ICT) enabled by the para-amino substitution.[1]

Chemical Profile & Properties[1][3][4][5]

Identity & Physiochemical Data

| Property | Specification |

| CAS Number | 879047-56-0 |

| IUPAC Name | 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| SMILES | CC1=C(C=CC(=C1C)N2CCCC2)C=O[1][2][3] |

| Appearance | Yellow to orange crystalline solid (Predicted based on conjugation) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Low solubility in water.[1][2] |

| LogP (Predicted) | ~3.2 (Lipophilic) |

Structural Analysis[1]

-

Electronic Effect: The pyrrolidine nitrogen acts as a strong mesomeric donor (+M), significantly increasing electron density at the carbonyl oxygen.[1][2] This reduces the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde but enhances its utility in Knoevenagel condensations.

-

Steric Effect: The 2,3-dimethyl substitution pattern introduces torsional strain.[1] The methyl group at position 3 forces the pyrrolidine ring to twist slightly out of planarity, potentially impacting biological binding affinity and solubility profiles.[1]

Synthetic Pathways & Methodology

Two primary routes are established for the synthesis of CAS 879047-56-0. The choice depends on the availability of starting materials and the required scale.

Route A: Nucleophilic Aromatic Substitution (SₙAr) — Recommended

This pathway is preferred for high-purity applications as it avoids the regioselectivity issues associated with electrophilic substitution.[1]

Precursors: 4-Fluoro-2,3-dimethylbenzaldehyde + Pyrrolidine.[1]

Protocol:

-

Charge: In a pressure vial or round-bottom flask, dissolve 4-fluoro-2,3-dimethylbenzaldehyde (1.0 eq) in anhydrous DMSO or DMF (5 vol).

-

Base Addition: Add K₂CO₃ (2.5 eq) to scavenge the hydrofluoric acid byproduct.

-

Nucleophile: Add Pyrrolidine (1.2 eq) dropwise.

-

Reaction: Heat to 80–100°C for 4–6 hours. The aldehyde group at the para position activates the fluorine for displacement via the Meisenheimer complex intermediate.

-

Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol/Hexane.[1][2]

Route B: Vilsmeier-Haack Formylation

Used when the aniline precursor is more accessible.[1]

Precursors: 1-(2,3-Dimethylphenyl)pyrrolidine + POCl₃ + DMF.[1][2]

Protocol:

-

Reagent Prep: Generate the Vilsmeier reagent (chloroiminium ion) by adding POCl₃ (1.1 eq) to DMF (3.0 eq) at 0°C.[1]

-

Substrate Addition: Add 1-(2,3-dimethylphenyl)pyrrolidine (1.0 eq) slowly to maintain temperature <10°C.

-

Cyclization/Formylation: Heat to 60–70°C. The electrophilic attack occurs para to the pyrrolidine nitrogen.

-

Hydrolysis: Quench the iminium intermediate with aqueous Sodium Acetate solution.

-

Extraction: Extract with DCM.

Synthesis Workflow Visualization

Figure 1: Comparison of Nucleophilic Aromatic Substitution (Top) and Vilsmeier-Haack (Bottom) synthetic routes.

Analytical Characterization (QC)[1][2]

To ensure scientific integrity, the following analytical signals must be verified.

¹H-NMR Interpretation (CDCl₃, 400 MHz)

-

Aldehyde Proton (-CHO): A distinct singlet between 9.8 – 10.1 ppm .[1]

-

Aromatic Protons: Two doublets (ortho-coupling) in the 6.5 – 7.8 ppm region.[1] The proton ortho to the carbonyl will be more deshielded (downfield) than the proton ortho to the pyrrolidine.[1]

-

Pyrrolidine Ring:

-

Methyl Groups: Two distinct singlets around 2.1 – 2.4 ppm (aromatic methyls).

HPLC Method[1]

Applications & Derivatization[1]

The core value of CAS 879047-56-0 lies in its ability to undergo downstream transformations.[1]

Medicinal Chemistry[1][7]

-

Schiff Base Formation: Reaction with thiosemicarbazides yields thiosemicarbazones, a class of compounds known for DHFR (Dihydrofolate Reductase) inhibition and anticancer activity.[2]

-

Reductive Amination: Conversion of the aldehyde to a benzylamine allows the introduction of the 2,3-dimethyl-4-pyrrolidinyl scaffold into larger drug molecules (e.g., GPCR ligands).[1]

-

Knoevenagel Condensation: Reaction with malononitrile yields benzylidene derivatives used as intermediates for fused heterocycles like amino-chromenes.[1]

Reaction Tree Visualization[1][2]

Figure 2: Downstream synthetic utility and bioactive derivative classes.

Safety & Handling (HSE)

-

Hazard Classification:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.[1]

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

PubChem. (n.d.). Compound Summary for 4-(Pyrrolidin-1-yl)benzaldehyde derivatives. National Library of Medicine. Retrieved from [Link]

-

Atlantis Press. (2015). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde and derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Retrieved from [Link]

Safety Data Sheet & Technical Guide: 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a comprehensive safety and handling framework for 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde , a specialized organic intermediate used in the synthesis of bioactive heterocycles and optoelectronic materials.

CAS Number: 879047-56-0 Document Type: Technical Safety Guide & Handling Protocol Version: 2.1 (Research Use Only)[1]

Chemical Identification & Significance

Product Identifiers

| Parameter | Specification |

| Chemical Name | 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde |

| CAS Number | 879047-56-0 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| MDL Number | MFCD07403408 |

| SMILES | CC1=C(C=CC(=C1C)N2CCCC2)C=O |

Research Significance

This compound features a "push-pull" electronic structure. The pyrrolidine ring acts as a strong electron donor, while the aldehyde group serves as an electron acceptor. The 2,3-dimethyl substitution introduces steric constraints that can twist the molecule, altering its photophysical properties.

-

Primary Application: Precursor for Knoevenagel condensations to form fluorescent dyes or non-linear optical (NLO) chromophores.

-

Medicinal Chemistry: Building block for indole and quinoline derivatives via reductive amination or cyclization pathways.

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200):

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/eye protection/face protection.[2][3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Technical Specifications & Stability

Physical Properties

-

Appearance: Typically a pale yellow to orange solid or viscous oil (color arises from charge-transfer band).

-

Melting Point: Predicted range 60–85°C (Lower than the non-methylated analog due to steric disruption of crystal packing).

-

Solubility:

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

-

Insoluble: Water.

-

Stability & Reactivity

-

Air Sensitivity: Moderate. Electron-rich aldehydes are prone to autoxidation to the corresponding benzoic acid (2,3-dimethyl-4-(pyrrolidin-1-yl)benzoic acid) upon prolonged exposure to air.

-

Light Sensitivity: High. The donor-acceptor nature makes it susceptible to photo-degradation or isomerization.

-

Storage Condition: Store under Argon or Nitrogen at 2–8°C. Protect from light.

Handling & Emergency Protocols

Safe Handling Workflow

The following decision tree outlines the protocol for handling this compound to maintain purity and safety.

Figure 1: Decision matrix for handling 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde, prioritizing air-sensitive handling for high-purity applications.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Mechanism: The aldehyde vapor can irritate bronchial mucous membranes.

-

Skin Contact: Wash with soap and water.[2][3][4] Remove contaminated clothing.[3][4] Note: Lipophilic nature allows rapid dermal absorption; monitor for systemic effects.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4] Consult an ophthalmologist.

Synthetic Applications & Causality

As a Senior Application Scientist, it is critical to understand why this molecule is used. The 2,3-dimethyl backbone provides a unique steric lock that prevents free rotation of the phenyl ring in complex chromophores, often enhancing quantum yield in fluorescence applications.

Key Reaction: Knoevenagel Condensation

This aldehyde reacts with active methylene compounds (e.g., malononitrile) to form push-pull dyes.

Protocol:

-

Reagents: 1.0 eq Aldehyde + 1.2 eq Malononitrile.

-

Catalyst: Piperidine (cat.) in Ethanol.

-

Observation: Reaction mixture will turn deep red/purple immediately due to the formation of the charge-transfer complex.

-

Purification: The product often precipitates upon cooling; wash with cold ethanol.

Key Reaction: Reductive Amination

Used to link the scaffold to amine-bearing drugs.

-

Conditions: NaBH(OAc)₃ in DCE (Dichloroethane).

-

Causality: The electron-donating pyrrolidine ring deactivates the aldehyde slightly, making the imine intermediate slower to form but more stable once formed, requiring mild reducing agents like triacetoxyborohydride.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104037, 4-(1-Pyrrolidinyl)benzaldehyde. Retrieved from [Link](Used as primary analog for hazard data read-across).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link].

Sources

Strategic Design and Synthesis of Novel Donor-Acceptor Benzaldehyde Building Blocks

Executive Summary

In the realm of organic optoelectronics and medicinal chemistry, Donor-Acceptor (D-A) benzaldehydes function as the critical "lynchpin" intermediates. These molecules are not merely end-products; they are versatile building blocks that bridge the gap between simple aromatic systems and complex functional materials such as Thermally Activated Delayed Fluorescence (TADF) emitters, ratiometric fluorescent probes, and covalent organic frameworks (COFs).

This technical guide provides a rigorous analysis of the design, synthesis, and application of these building blocks. We move beyond standard textbook definitions to explore the causality of synthetic choices, ensuring that researchers can replicate and adapt these protocols for novel discovery.

Molecular Design Principles: The "Push-Pull" Architecture

The efficacy of a D-A benzaldehyde lies in its electronic asymmetry. The molecule consists of an electron-rich Donor (D) coupled to an electron-deficient benzaldehyde core (A) . The aldehyde group serves a dual purpose:

-

Electronic Acceptor: It acts as a moderate electron-withdrawing group (EWG), facilitating Intramolecular Charge Transfer (ICT).

-

Synthetic Handle: It provides a reactive site for Knoevenagel condensation, Schiff base formation, or Wittig olefination to extend conjugation.

Critical Design Parameters

-

Donor Strength: Tuning the HOMO level.

-

Weak: Carbazole (High triplet energy, rigid).

-

Moderate: Triphenylamine (TPA) (Good hole transport, amorphous stability).

-

Strong: Phenothiazine/Phenoxazine (Low oxidation potential, distinct redox chemistry).[1]

-

-

Steric Control: Introducing bulky groups (e.g., tert-butyl, methyl) on the donor or ortho to the aldehyde to induce twisting. This decoupling of HOMO and LUMO is essential for TADF materials to minimize

.

Visualization: The Electronic Mechanism

The following diagram illustrates the electronic interplay and the strategic utility of the aldehyde "handle."

Caption: Figure 1. The D-A benzaldehyde architecture facilitates both electronic tuning via ICT and chemical versatility for downstream applications.

Comparative Analysis of Key Building Blocks

The choice of the donor moiety dictates the final properties of the material. The table below summarizes the three most prevalent classes of D-A benzaldehyde building blocks.

| Building Block Class | Key Donor Moiety | Electronic Character | Primary Application | Synthetic Challenge |

| TPA-CHO | Triphenylamine | Moderate Donor, Propeller-shaped | Hole-transport materials, Green/Red dyes | Vilsmeier formylation is regioselective but requires strict temp control. |

| Cz-CHO | Carbazole | Weak Donor, Rigid planar | Blue emitters, Host materials, MOFs | N-alkylation/arylation requires strong bases or metal catalysis. |

| PTZ-CHO | Phenothiazine | Strong Donor, Butterfly-shaped | Battery materials, NIR probes, TADF | Oxidation sensitive; requires inert atmosphere during synthesis. |

Synthesis Strategies & Experimental Protocols

We focus here on the two most reliable pathways to access these building blocks: Vilsmeier-Haack Formylation (for electron-rich aromatic rings) and Nucleophilic Aromatic Substitution (

Protocol A: Vilsmeier-Haack Formylation of Triphenylamine

Target: 4-(Diphenylamino)benzaldehyde (TPA-CHO)

This method relies on the electrophilic substitution of the electron-rich triphenylamine ring. It is the industry standard for high purity.

Reagents:

-

Triphenylamine (10 mmol)[2]

-

Phosphorus Oxychloride (

) (12 mmol) -

N,N-Dimethylformamide (DMF) (Dry, 50 mmol)

-

1,2-Dichloroethane (DCE) (Solvent)[3]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried 3-neck flask under

, cool DMF (5 equiv) to 0°C. Add -

Substrate Addition: Dissolve triphenylamine in minimal DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Heating Phase: Warm the mixture to 80-90°C. Monitor via TLC (Hexane:Ethyl Acetate 10:1). The reaction typically completes in 4-6 hours. Note: Overheating (>100°C) can lead to di-formylation byproducts.

-

Hydrolysis: Cool to room temperature. Pour the reaction mixture slowly into crushed ice/sodium acetate solution (buffered to pH ~5-6). Stir vigorously for 2 hours to hydrolyze the iminium intermediate into the aldehyde.

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with

and brine. Dry over -

Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/DCM gradient).

Protocol B: Synthesis of Carbazole-Benzaldehydes

Target: 4-(9H-Carbazol-9-yl)benzaldehyde

This method is preferred when the donor is an N-heterocycle like carbazole, utilizing the reactivity of 4-fluorobenzaldehyde.

Reagents:

-

Carbazole (10 mmol)

-

4-Fluorobenzaldehyde (12 mmol)

-

(20 mmol) or

-

DMF or DMSO (Solvent)[2]

Step-by-Step Methodology:

-

Preparation: Combine carbazole, 4-fluorobenzaldehyde, and

in a round-bottom flask. Add DMF (approx. 5 mL/mmol). -

Reaction: Heat the mixture to 120-130°C under an inert atmosphere (

or Ar). -

Monitoring: The reaction is driven by the electron-withdrawing nature of the aldehyde on the fluoro-benzene ring. It typically requires 12-24 hours.

-

Quenching: Pour the hot mixture into ice water. The product usually precipitates as a solid.

-

Purification: Filter the precipitate. Wash extensively with water to remove salts and DMF. Recrystallize from Ethanol/Toluene.

Decision Framework for Synthesis

Choosing the right synthetic route is crucial for yield and purity. The following flowchart guides the decision-making process based on the starting donor material.

Caption: Figure 2. Synthetic decision tree for selecting the optimal route to D-A benzaldehydes.

Applications in Advanced Materials[4]

Thermally Activated Delayed Fluorescence (TADF)

Novel D-A benzaldehydes are precursors to D-A-D type TADF emitters. By condensing the aldehyde with an acceptor (e.g., sulfone or nitrile derivatives), researchers can fine-tune the singlet-triplet energy gap (

-

Reference: Triphenylamine-benzaldehyde derivatives have been successfully used to synthesize yellowish-orange emitters for OLEDs with high quantum yields [1].[4]

Fluorescent Probes

The aldehyde group is highly reactive toward hydrazine and amine derivatives.

-

Mechanism:[3][5] The D-A benzaldehyde itself is often fluorescent. Upon reaction with a target (e.g., hydrazine detecting probes), the conjugation is disrupted or extended, leading to a ratiometric shift.

-

Example: Phenothiazine-based aldehydes have been developed for cyanide sensing, utilizing the disruption of the ICT state [2].

Covalent Organic Frameworks (COFs)

The geometry of the building block dictates the pore structure of COFs.

-

Role:

-symmetric aldehydes (from tri-substituted benzenes) or linear D-A aldehydes are condensed with amines to form crystalline, porous networks used in catalysis and gas storage [3].

References

-

Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs. Source: Physical Chemistry Chemical Physics (2018) URL:[4][Link]

-

Phenothiazine Based Donor-Acceptor Compounds with Solid-State Emission in the Yellow to NIR Region and Their Highly Selective and Sensitive Detection of Cyanide Ion. Source: Chemistry – A European Journal (2018) URL:[Link]

-

The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection. Source: MDPI (Materials) URL:[Link]

-

Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Source: Molecules (2019) URL:[6][Link]

Sources

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 4. Triphenylamine based yellowish-orange light emitting organic dyes (donor-π-acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Navigating the Bottlenecks: Advanced Protocols for Knoevenagel Condensation of Sterically Hindered Benzaldehydes

For researchers, synthetic chemists, and professionals in drug development, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, providing access to a vast array of α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] While the reaction is robust for a wide range of substrates, its efficiency can be dramatically impeded by steric hindrance, particularly when employing substituted benzaldehydes with bulky ortho substituents. This application note provides an in-depth technical guide to navigate these challenges, offering a suite of field-proven protocols and explaining the causality behind experimental choices to empower researchers to achieve high-yield conversions even with the most recalcitrant substrates.

The Challenge of Steric Hindrance in Knoevenagel Condensation

The classical Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[3] The presence of bulky substituents in the ortho position of a benzaldehyde molecule creates a sterically crowded environment around the carbonyl carbon. This "steric shield" hinders the approach of the nucleophilic carbanion generated from the active methylene compound, thereby increasing the activation energy of the initial addition step and significantly slowing down the reaction rate. In some cases, the reaction may fail to proceed altogether under standard conditions.

Overcoming this steric barrier necessitates a departure from conventional protocols. The key lies in employing strategies that either enhance the reactivity of the substrates or create a reaction environment that facilitates the sterically demanding transformation. This guide will explore several such advanced protocols.

Core Mechanism of the Knoevenagel Condensation

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds through the following key steps:

-

Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Intermediate Formation: This addition reaction forms a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst.

-

Dehydration: The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Protocols for Overcoming Steric Hindrance

The following protocols offer a range of strategies to address the challenges posed by sterically hindered benzaldehydes. The choice of method will depend on the specific substrate, available equipment, and desired reaction scale.

Enhanced Catalysis and Reaction Conditions

A fundamental approach to overcoming steric hindrance is to employ more potent catalytic systems and more forcing reaction conditions.

The Doebner modification of the Knoevenagel condensation is particularly effective for hindered aromatic aldehydes.[4][5] This method utilizes pyridine as both the solvent and a catalyst, often in conjunction with a co-catalyst like piperidine, and malonic acid as the active methylene compound. The reaction proceeds via condensation followed by in-situ decarboxylation to yield the corresponding cinnamic acid derivative.[6]

Protocol: Doebner Condensation of a Sterically Hindered Benzaldehyde

-

Reactants:

-

Sterically hindered benzaldehyde (e.g., 2,4,6-trimethylbenzaldehyde) (1.0 eq)

-

Malonic acid (1.5 - 2.0 eq)

-

Pyridine (solvent)

-

Piperidine (0.1 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sterically hindered benzaldehyde and malonic acid.

-

Add pyridine to dissolve the reactants.

-

Add piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

-

Lewis acids can activate the carbonyl group of the benzaldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack by the carbanion.[7][8] This can be particularly effective in overcoming the electronic deactivation and steric hindrance of certain substrates.

Protocol: Lewis Acid-Catalyzed Knoevenagel Condensation

-

Reactants:

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the sterically hindered benzaldehyde and the active methylene compound in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Alternative Energy Sources

Employing non-conventional energy sources can provide the necessary activation energy to overcome the steric barrier in a more efficient and controlled manner than conventional heating.

Microwave irradiation can significantly accelerate the Knoevenagel condensation, often leading to higher yields and shorter reaction times, particularly for challenging substrates.[10][11][12] Microwave energy promotes rapid and uniform heating of the reaction mixture, which can help to overcome the activation energy barrier.

Protocol: Microwave-Assisted Knoevenagel Condensation

-

Reactants:

-

Procedure:

-

In a microwave-safe reaction vessel, combine the sterically hindered benzaldehyde, active methylene compound, and catalyst.

-

If using a solvent, add it to the vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature and time (optimization may be required, e.g., 100-150 °C for 5-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

If the product precipitates, filter and wash it with a suitable solvent.

-

If the product is in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Sonication provides a mechanical energy source that can promote the reaction through acoustic cavitation.[15] The collapse of cavitation bubbles generates localized hot spots with high temperature and pressure, which can enhance mass transfer and accelerate the reaction rate.[15][16]

Protocol: Ultrasound-Assisted Knoevenagel Condensation

-

Reactants:

-

Procedure:

-

In a flask, combine the sterically hindered benzaldehyde, active methylene compound, and catalyst.

-

Add the chosen solvent or proceed solvent-free.

-

Immerse the flask in an ultrasonic cleaning bath.

-

Sonicate the mixture at a specific frequency (e.g., 40 kHz) and temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction mixture as described in the previous protocols (filtration or extraction and purification).

-

Mechanochemistry: A Solvent-Free Approach

Mechanochemical synthesis, performed by grinding or milling solid reactants, offers a green and often highly efficient alternative to solution-phase reactions.[19][20][21] The mechanical energy input can induce chemical reactions in the absence of a solvent, which can be particularly advantageous for sterically hindered substrates by forcing the molecules into close proximity.

Protocol: Mechanochemical Knoevenagel Condensation

-

Reactants:

-

Sterically hindered benzaldehyde (1.0 eq)

-

Active methylene compound (e.g., malononitrile) (1.0 eq)

-

Catalyst (optional, can often be performed catalyst-free)

-

-

Procedure:

-

Place the sterically hindered benzaldehyde and the active methylene compound in a mortar and pestle or a ball mill.

-

Grind the solids together vigorously for a specified period (e.g., 10-30 minutes).[21]

-

The reaction progress can be monitored by taking small samples and analyzing them by TLC or NMR.

-

The resulting solid product is often pure enough for direct use, or it can be further purified by recrystallization.

-

Comparative Data for Sterically Hindered Benzaldehydes

The following table summarizes reported yields for the Knoevenagel condensation of some representative sterically hindered benzaldehydes using various methods.

| Sterically Hindered Benzaldehyde | Active Methylene Compound | Method | Catalyst/Conditions | Yield (%) | Reference |

| 1-Naphthaldehyde | Malononitrile | Water-mediated | No catalyst, 50 °C | 81 | [9] |

| 2,4,6-Trimethoxybenzaldehyde | Malononitrile | Water-mediated | No catalyst, 50 °C | 99 | [9] |

| 2-Nitrobenzaldehyde | Ethyl Cyanoacetate | Solvent-free | Na-Norit | High (not specified) | [22] |

| 2,4-Dichlorobenzaldehyde | Ethyl Cyanoacetate | Solvent-free | Na-Norit | High (not specified) | [22] |

Experimental Workflow Visualization

Caption: Comparative experimental workflows for different Knoevenagel condensation protocols.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficient activation energy due to steric hindrance. | - Increase reaction temperature and/or time.- Switch to a more powerful method (microwave, ultrasound, or mechanochemistry).- Employ a Lewis acid catalyst to activate the aldehyde. |

| Inactive catalyst. | - Use a fresh batch of catalyst.- For heterogeneous catalysts, ensure proper activation. | |

| Formation of side products | Self-condensation of the active methylene compound. | - Use a milder base or a Lewis acid catalyst. |

| Michael addition of a second active methylene unit. | - Use a stoichiometric amount of the active methylene compound.- Lower the reaction temperature. | |

| Difficulty in product isolation | Product is soluble in the reaction medium. | - For aqueous reactions, try salting out the product.- Perform solvent extraction. |

| Product is an oil. | - Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Purify by column chromatography. |

Conclusion

The Knoevenagel condensation of sterically hindered benzaldehydes presents a significant synthetic challenge that can be effectively addressed by moving beyond traditional protocols. By leveraging enhanced catalytic systems, alternative energy sources like microwaves and ultrasound, or solvent-free mechanochemical methods, researchers can achieve high yields of desired α,β-unsaturated products. The choice of the optimal protocol will be dictated by the specific steric and electronic properties of the substrate. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling them to expand the scope of the Knoevenagel condensation to previously inaccessible molecular architectures.

References

-

Shelke, K. F., et al. (2015). Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. Journal of Applicable Chemistry, 4(6), 1804-1810. [Link]

-

Yadav, J. S., et al. (2012). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Link]

-

Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

-

RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation catalyzed by MCF-NH 2 using an.... [Link]

-

Beilstein Journals. (2017). Mechanochemical Knoevenagel condensation investigated in situ. [Link]

-

Wiley Online Library. (2004). Ultrasound-activated Knoevenagel condensation of malononitrile with carbonylic compounds catalysed by alkaline-doped saponites. [Link]

-

National Center for Biotechnology Information. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Link]

-

Asian Journal of Chemistry. (2008). Solvent Free Microwave-Assisted Knoevenagel Condensation of Dehydroacetic Acid with Benzaldehyde Derivatives. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... [Link]

-

ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. [Link]

-

Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

-

Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

- Kokotos, C. G., et al. (n.d.).

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

ResearchGate. (2025). Ultrasound-Promoted Knoevenagel Condensation Catalyzed by KF-Clinoptilolite | Request PDF. [Link]

-

International Journal of ChemTech Research. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]

-

Bentham Science. (2023). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C–H Acids in Water. [Link]

-

ResearchGate. (2025). Lewis Acidic Ionic Liquids for the Synthesis of Electrophilic Alkenes via the Knoevenagel Condensation | Request PDF. [Link]

-

OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. [Link]

-

ChemRxiv. (2023). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I. [Link]

-

RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. [Link]

-

Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

-

Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

-

Korean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. [Link]

-

Bangladesh Journals Online. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. [Link]

-

Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]

-

PubMed. (2022). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. [Link]

-

INIS-IAEA. (2018). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. [Link]

-

ResearchGate. (n.d.). Acid-catalyzed Knoevenagel condensation reaction (synthesis of compound (IV)) .... [Link]

-

ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

ResearchGate. (2026). Sustainable and green approaches for Knoevenagel condensation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. oatext.com [oatext.com]

- 12. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. banglajol.info [banglajol.info]

- 15. (PDF) Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid [academia.edu]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. BJOC - Mechanochemical Knoevenagel condensation investigated in situ [beilstein-journals.org]

- 21. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

procedure for reductive amination of 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde

An Application Guide and Protocol for the Synthesis of Tertiary Amines via Reductive Amination of 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, for its efficiency in forming carbon-nitrogen bonds.[1][2][3] This application note provides a comprehensive guide to the reductive amination of 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde, to yield a tertiary amine. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present a detailed, field-proven protocol utilizing sodium triacetoxyborohydride (STAB) for its superior selectivity and safety profile.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized methodology for amine synthesis.

Introduction to Reductive Amination

Reductive amination, or reductive alkylation, is a powerful, often one-pot method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[1][6] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines). This intermediate is subsequently reduced in situ to the target amine.[2][4] The elegance of this method lies in its ability to avoid the over-alkylation problems commonly associated with direct alkylation of amines using alkyl halides.[2][7]

The choice of reducing agent is critical, as it must selectively reduce the C=N bond of the iminium intermediate without significantly affecting the C=O bond of the starting aldehyde.[8][9] This guide will focus on the reaction of 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde with a secondary amine, using sodium triacetoxyborohydride (STAB), a reagent renowned for this selectivity.[4][5]

Mechanistic Pathway

The reductive amination process involves two key stages that occur in a single reaction vessel:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under the typically neutral or mildly acidic reaction conditions, the hemiaminal undergoes dehydration to generate a resonance-stabilized iminium ion.[2]

-

Hydride Reduction: The chosen reducing agent, in this case, STAB, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product.[10]

Caption: General mechanism of reductive amination with a secondary amine.

Comparative Analysis of Reducing Agents

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should rapidly reduce the iminium ion while only slowly, or not at all, reducing the starting aldehyde.

| Reducing Agent | Advantages | Disadvantages | Primary Use Case |

| Sodium Triacetoxyborohydride (STAB) , NaBH(OAc)₃ | Excellent selectivity for imines/iminiums over carbonyls.[4][5] Effective in aprotic solvents (DCE, THF).[3][11] Mild and does not require strict pH control.[4] | Water-sensitive; not compatible with protic solvents like methanol.[3][11] | Preferred method for one-pot direct reductive aminations. |

| Sodium Cyanoborohydride , NaBH₃CN | Good selectivity under mildly acidic conditions (pH ~5-6).[7][12] Compatible with protic solvents (e.g., methanol).[11] | Highly toxic: can release HCN gas, especially in strong acid.[13] Slower reaction rates compared to STAB. | Classic method, useful when protic solvents are necessary, but largely superseded by STAB due to safety concerns. |

| Sodium Borohydride , NaBH₄ | Inexpensive and readily available. Effective at reducing imines. | Non-selective: Rapidly reduces aldehydes and ketones, leading to alcohol byproducts and reduced yield.[7][11] | Best used in an indirect, two-step procedure where the imine is pre-formed before the addition of NaBH₄.[4][14] |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" method with high atom economy; water is the only byproduct.[6][15] | Requires specialized hydrogenation equipment. Catalyst may reduce other functional groups (alkenes, alkynes, nitro groups).[15] Potential for catalyst poisoning. | Large-scale industrial synthesis where catalyst cost and equipment are justified. |

Given its high selectivity, operational simplicity, and enhanced safety profile, Sodium Triacetoxyborohydride (STAB) is the recommended reagent for the procedure detailed below.[3][4]

Detailed Experimental Protocol

This protocol describes the reaction of 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde with benzylamine to form N-benzyl-1-(2,3-dimethyl-4-(pyrrolidin-1-yl)phenyl)methanamine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde | C₁₃H₁₇NO | 203.28 | 1.02 g | 5.0 | 1.0 |

| Benzylamine | C₇H₉N | 107.15 | 0.59 g (0.61 mL) | 5.5 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.59 g | 7.5 | 1.5 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 25 mL | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~20 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~30 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

STAB is water-sensitive and should be handled in a dry environment.

-

DCE and DCM are chlorinated solvents; handle and dispose of them as hazardous waste according to institutional guidelines.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde (1.02 g, 5.0 mmol).

-

Solvent and Amine Addition: Add 1,2-dichloroethane (25 mL) to the flask and stir until the aldehyde is fully dissolved. Add benzylamine (0.61 mL, 5.5 mmol) via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A co-spotted TLC plate with the starting aldehyde should show the consumption of the aldehyde and the appearance of a new, typically less polar, product spot.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tertiary amine product.

Experimental Workflow Diagram

Sources

- 1. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 13. Sodium cyanoborohydride [organic-chemistry.org]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

The Pyrrolidinyl Benzaldehyde Scaffold: A Versatile Intermediate for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Pyrrolidinyl Moiety

In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1] This five-membered nitrogen heterocycle is a cornerstone in the architecture of numerous natural products and pharmacologically vital agents.[2][3][4] Its prevalence is not accidental; the non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is often crucial for achieving high-affinity and selective interactions with biological targets.[5] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a donor, and the ring itself can enhance aqueous solubility and other desirable physicochemical properties.[6]

When integrated into a benzaldehyde framework, specifically as 4-(pyrrolidin-1-yl)benzaldehyde, this scaffold becomes an exceptionally powerful and versatile intermediate. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of pyrrolidinyl benzaldehydes, complete with detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.

Part 1: Synthesis of the Core Intermediate: 4-(Pyrrolidin-1-yl)benzaldehyde

The most common and efficient route to 4-(pyrrolidin-1-yl)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This method is advantageous due to the high reactivity of an activated aryl halide with pyrrolidine.

Application Note: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is ideal for this synthesis when starting with an aromatic ring that possesses a good leaving group (like fluorine or chlorine) and is activated by a strong electron-withdrawing group, such as the aldehyde itself.[1] The aldehyde group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby driving the reaction forward. Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond, making the carbon atom highly electrophilic.

Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde via SNAr

This protocol details the synthesis from 4-fluorobenzaldehyde and pyrrolidine.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-fluorobenzaldehyde and anhydrous DMF (approx. 5 mL per 1 mmol of aldehyde).

-

Add anhydrous potassium carbonate to the solution. K₂CO₃ acts as a base to neutralize the HF by-product, preventing the protonation of pyrrolidine.

-

Add pyrrolidine dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(pyrrolidin-1-yl)benzaldehyde as a solid.

Part 2: Key Applications in Downstream Synthesis

The true utility of 4-(pyrrolidin-1-yl)benzaldehyde lies in the reactivity of its aldehyde functional group. This section details three fundamental transformations crucial for drug development: Reductive Amination, the Wittig Reaction, and the Suzuki Coupling.

Application 2.1: Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone method for forming C-N bonds and is one of the most robust ways to synthesize substituted amines from aldehydes.[7] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[7][8] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation of amines with alkyl halides.[8]

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[8] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity is key to the success of the one-pot reaction.[8]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, effectively solubilizing the reactants without interfering with the reaction.

-

Acid Catalyst: A small amount of acetic acid is often added to catalyze imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rua.ua.es [rua.ua.es]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Novel Fluorophores from 2,3-Dimethyl-4-(pyrrolidin-1-yl)benzaldehyde: A Guide for Advanced Research

Introduction: Unlocking the Potential of a Versatile Precursor

In the dynamic fields of cellular imaging, diagnostics, and drug development, the demand for novel fluorescent probes with tailored photophysical properties is incessant. The strategic design of these molecular tools often begins with a versatile chemical scaffold. 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde stands out as a particularly promising precursor for the synthesis of advanced fluorescent dyes. Its structure incorporates a potent electron-donating pyrrolidino group, ortho-methyl substituents that can introduce beneficial steric hindrance and modulate electronic properties, and a reactive aldehyde functionality, making it an ideal starting point for constructing donor-π-acceptor (D-π-A) type fluorophores.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of two distinct classes of fluorescent dyes—styryl and hemicyanine derivatives—from 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and practical considerations for successful synthesis and application.

Core Synthetic Strategy: The Knoevenagel Condensation

The cornerstone of the synthetic routes described herein is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new α,β-unsaturated system.

In the context of dye synthesis from 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde, the electron-rich aromatic aldehyde serves as the carbonyl component. The reaction with a suitable active methylene compound, typically facilitated by a weak base catalyst such as piperidine or ammonium acetate, extends the π-conjugated system, which is essential for fluorescence.[2][3] The choice of the active methylene compound dictates the final structure and, consequently, the photophysical properties of the resulting dye.

Caption: General workflow of the Knoevenagel condensation for dye synthesis.

Protocol 1: Synthesis of a Styryl Dye via Condensation with Malononitrile

This protocol details the synthesis of 2-((2,3-dimethyl-4-(pyrrolidin-1-yl)phenyl)methylene)malononitrile, a styryl-type dye known for its sensitivity to the microenvironment's viscosity. The reaction involves the condensation of the title aldehyde with malononitrile. While a specific protocol for this exact molecule is not widely published, the following is a robust adaptation from established procedures for similar 4-dialkylaminobenzaldehydes.[4]

Causality Behind Experimental Choices:

-

Active Methylene Compound: Malononitrile is chosen for its highly acidic methylene protons (pKa ≈ 11), which allows for easy deprotonation by a weak base, facilitating the nucleophilic attack on the aldehyde.[4]

-

Catalyst: A weak base like ammonium acetate is employed to deprotonate the malononitrile without promoting self-condensation of the aldehyde, a common side reaction with stronger bases.[3]

-

Solvent: The use of a water and glycerol mixture as the solvent system represents a green chemistry approach that can enhance reaction rates and simplify product isolation, as the nonpolar product often precipitates from the polar medium.[4]

-

Purification: Recrystallization is a straightforward and effective method for purifying the solid dye product, leveraging the difference in solubility of the dye and any impurities in a given solvent system.

Experimental Protocol:

Materials:

-

2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Ammonium Acetate (catalytic amount, ~0.1 mmol)

-

Ethanol (10 mL)

-

Deionized Water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

-

Solvent and Catalyst Addition: Add 10 mL of ethanol and a catalytic amount of ammonium acetate (~10 mol%).

-

Reaction: Stir the mixture at room temperature. For sterically hindered aldehydes, gentle heating to 40-50°C may be required to achieve a reasonable reaction rate.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of the more conjugated product will be visible as a new, lower Rf spot that is often colored and fluorescent under UV light.

-

Product Isolation: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold deionized water to induce precipitation.

-

Washing: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the synthesis of the styryl dye.

Protocol 2: Synthesis of a Hemicyanine Dye

This protocol describes the synthesis of a hemicyanine dye, a class of cationic fluorophores with applications in bioimaging.[5] The synthesis involves the condensation of 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde with a quaternized nitrogen-containing heterocycle, such as N-ethyl-2-methylbenzothiazolium iodide. This procedure is adapted from established methods for preparing similar hemicyanine dyes.[6]

Causality Behind Experimental Choices:

-

Active Methylene Component: The methyl group of N-ethyl-2-methylbenzothiazolium iodide is activated by the adjacent positively charged quaternary nitrogen, making its protons acidic enough to be removed by a weak base.

-

Catalyst: Piperidine is a commonly used weak base catalyst for this type of Knoevenagel condensation, as it effectively facilitates the deprotonation of the activated methyl group.[6]

-

Solvent: Absolute ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction. The use of a small amount of DMF can aid in the dissolution of the benzothiazolium salt.

-

Purification: Hemicyanine dyes are salts and often have good crystallinity, making recrystallization from a polar solvent like methanol an effective purification method.

Experimental Protocol:

Materials:

-

2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol)

-

N-ethyl-2-methylbenzothiazolium iodide (1.0 mmol)

-

Piperidine (3-5 drops)

-

Absolute Ethanol (15 mL)

-

Dimethylformamide (DMF, 1.5 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-ethyl-2-methylbenzothiazolium iodide (1.0 mmol) and 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol) in a mixture of absolute ethanol (15 mL) and DMF (1.5 mL).

-

Catalyst Addition: Add 3-5 drops of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The solution will typically develop a deep color as the dye is formed.

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the aldehyde and the formation of a new, highly colored spot.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization. If necessary, concentrate the solution under reduced pressure to induce precipitation.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purification: Recrystallize the crude dye from methanol to obtain the pure product.

-

Drying and Characterization: Dry the purified hemicyanine dye under vacuum. Confirm its structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized dyes are critical for their application as fluorescent probes. The following table provides expected or representative data for styryl and hemicyanine dyes derived from 4-dialkylaminobenzaldehydes, which serve as a good proxy for the dyes synthesized from 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde.

| Dye Class | Representative Structure | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |

| Styryl | 2-((4-(dimethylamino)phenyl)methylene)malononitrile | Toluene | 420 | 530 | 110 | 0.01 | [7] |

| Dichloromethane | 425 | 550 | 125 | 0.02 | [7] | ||

| Hemicyanine | (E)-2-(2-(4-(dimethylamino)phenyl)vinyl)-3-ethylbenzo[d]thiazol-3-ium iodide | Methanol | 450 | 610 | 160 | 0.05 | [1] |

| Ethanol | 455 | 620 | 165 | 0.08 | [1] |

Note: The photophysical properties of these dyes are highly sensitive to the solvent environment. Generally, fluorescence quantum yields increase in more viscous and less polar solvents due to the restriction of intramolecular rotation, which is a major non-radiative decay pathway.[7]

Applications in Research and Drug Development

Fluorescent dyes synthesized from 2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde are expected to find applications in several key areas:

-

Cellular Imaging: Their D-π-A structure makes them sensitive to the local environment, making them suitable as probes for membrane potential, viscosity, and polarity in living cells. Hemicyanine dyes, in particular, are known to accumulate in mitochondria.[5]

-

Fluorescent Labeling: The core structures can be further functionalized with reactive groups to enable covalent labeling of biomolecules such as proteins and nucleic acids.[8]

-

Drug Development: These dyes can be used in high-throughput screening assays to monitor enzyme activity or receptor binding. Their fluorescence properties may change upon interaction with a biological target, providing a measurable signal.

Conclusion

2,3-dimethyl-4-(pyrrolidin-1-yl)benzaldehyde is a valuable and versatile starting material for the synthesis of novel fluorescent dyes. The Knoevenagel condensation provides a straightforward and efficient method to construct a variety of styryl and hemicyanine fluorophores. By carefully selecting the active methylene component and reaction conditions, researchers can tune the photophysical properties of the resulting dyes to suit specific applications in cellular imaging, diagnostics, and drug discovery. The protocols and insights provided in this guide offer a solid foundation for the exploration and development of the next generation of advanced fluorescent probes.

References

-

Jadhav, S. D., et al. (2021). A green and novel method for the synthesis of benzylidenemalononitriles by Knoevenagel condensation. Journal of Scientific Research, 65(8), 38-41. Available at: [Link]

-

de Resende Filho, J. B. M., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 362-374. Available at: [Link]

-

Jędrzejewska, B., et al. (2020). Hemicyanine Dyes as Fluorescent Probes in Biomedical Research. Molecules, 25(22), 5399. Available at: [Link]

-

Jha, B. N., et al. (2019). Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. JETIR, 6(6). Available at: [Link]

-

Lams, L. K. et al. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde. IOSR Journal of Applied Chemistry, 12(3), 36-46. Available at: [Link]

-

Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(58), 14449-14456. Available at: [Link]

-

Wurm, F. R., et al. (2015). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Bioconjugate Chemistry, 26(9), 1954-1963. Available at: [Link]

-

Moog, R. S., et al. (2010). Photophysical characterization of benzylidene malononitriles as probes of solvent friction. The Journal of Physical Chemistry B, 114(25), 8484-8493. Available at: [Link]

-

Jędrzejewska, B., et al. (2003). Hemicyanine dyes: Synthesis, structure and photophysical properties. Dyes and Pigments, 58(1), 47-58. Available at: [Link]

-

Rams-Baron, M., et al. (2015). UV-VIS absorption (A) and normalized fluorescence (B) spectra of styrylquinolines solutions in DMSO. Figshare. Available at: [Link]

-

Chernii, S., et al. (2023). Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. Research Square. Available at: [Link]

-

Li, J., & Wang, G. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8. Available at: [Link]

-

Shevchenko, A. P., et al. (2022). Photoprocesses in Derivatives of 1,4- and 1,3-Diazadistyryldibenzenes. Photonics, 9(12), 949. Available at: [Link]

-

Royal Society of Chemistry. (2023). Supplementary information. Available at: [Link]

-

Singh, V. B., & Srivastav, V. K. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 131(1), 1-13. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2022). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. AL-MUKHTAR JOURNAL OF SCIENCES, 37(2), 105-112. Available at: [Link]

-

Demidov, M. R., et al. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(11), 7460-7476. Available at: [Link]

-

Chan, K. H., et al. (2016). Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA. Organic & Biomolecular Chemistry, 14(39), 9260-9271. Available at: [Link]

-

Deligeorgiev, T. G., et al. (2023). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. Dyes and Pigments, 219, 111586. Available at: [Link]

-

Southwick, P. L., & Crouch, R. T. (1953). Heterocyclic compounds. IV. Synthesis and reactions of some 2,3-pyrrolidinedione derivatives. Journal of the American Chemical Society, 75(14), 3413-3417. Available at: [Link]

-

Nachtsheim, B. J., et al. (2023). Synthesis and Reactivity of Iodepinium Salts. ChemRxiv. Available at: [Link]

-

Reddy, G. S., et al. (2019). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 17(39), 8869-8873. Available at: [Link]

-

Lee, C.-F., et al. (2007). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Molecules, 12(9), 2160-2169. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. Photophysical characterization of benzylidene malononitriles as probes of solvent friction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Schiff Bases from Pyrrolidinyl Benzaldehyde

Introduction: The Significance of Schiff Bases in Modern Chemistry

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern organic and medicinal chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their prevalence in contemporary research stems from their remarkable versatility. Schiff bases serve as critical intermediates in the synthesis of a vast array of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Furthermore, their ability to form stable complexes with various metal ions has established them as indispensable ligands in coordination chemistry and catalysis.[2] The inherent bioactivity of many Schiff base derivatives, encompassing antimicrobial, antiviral, and anticancer properties, continues to drive their exploration in drug discovery programs.

This application note provides a comprehensive guide to the reaction conditions for the formation of Schiff bases derived from pyrrolidinyl benzaldehyde. The presence of the electron-donating pyrrolidinyl group at the para position of the benzaldehyde ring significantly influences the reactivity of the carbonyl group, a factor that will be a central theme in our discussion of optimizing reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable synthons in their work.

The Mechanism of Schiff Base Formation: A Stepwise Perspective

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[3] A nuanced understanding of this mechanism is paramount for optimizing reaction conditions.

-

Nucleophilic Attack and Carbinolamine Formation: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[4]

-

Dehydration to the Imine: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable imine, or Schiff base. This dehydration step is typically the rate-determining step of the reaction and is facilitated by acid catalysis.[3][5]

The pyrrolidinyl group at the para position of the benzaldehyde ring is a strong electron-donating group. This has two key implications for the reaction mechanism:

-

Increased Nucleophilicity of the Carbonyl Oxygen: The electron-donating nature of the pyrrolidinyl group increases the electron density on the carbonyl oxygen, making it more susceptible to protonation by an acid catalyst.

-

Decreased Electrophilicity of the Carbonyl Carbon: Conversely, the electron-donating effect reduces the partial positive charge on the carbonyl carbon, making it slightly less electrophilic. This can be overcome by effective acid catalysis.

dot graph "Schiff Base Formation Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Optimizing Reaction Conditions for Pyrrolidinyl Benzaldehyde

The successful synthesis of Schiff bases from pyrrolidinyl benzaldehyde hinges on the careful control of several key reaction parameters.

The Critical Role of pH

The pH of the reaction medium is arguably the most critical factor in Schiff base synthesis. The reaction rate is highly pH-dependent, with the optimal pH typically falling in a mildly acidic range of 4-5.[3]

-

At low pH (highly acidic): The primary amine becomes protonated, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon.[3]

-